Mesembrenol
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Overview
Description
Mesembrenol is an alkaloid found in the plant species Sceletium tortuosum, which is indigenous to South Africa. This compound, along with other alkaloids such as mesembrine and mesembrenone, contributes to the psychoactive properties of the plant. Sceletium tortuosum has been traditionally used for its mood-enhancing and stress-relieving effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesembrenol can be synthesized through various chemical routes. One common method involves the extraction of alkaloids from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to continuous extraction with a suitable solvent, such as methanol or ethanol, to isolate the alkaloids. The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Sceletium tortuosum. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to isolate this compound and other alkaloids. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mesembrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrenone can yield this compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Mesembrenone
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mesembrenol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related alkaloids.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its mood-enhancing and anxiolytic properties. It is being explored as a potential treatment for anxiety and depression.
Mechanism of Action
Mesembrenol exerts its effects primarily through the inhibition of serotonin reuptake and phosphodiesterase 4 (PDE4) inhibition. By blocking the reuptake of serotonin, this compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and reducing anxiety. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which further contributes to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- Mesembrine
- Mesembrenone
- Mesembranol
- Tortuosamine
Uniqueness
Mesembrenol is unique in its dual mechanism of action, combining serotonin reuptake inhibition with PDE4 inhibition. This dual action is believed to offer synergistic therapeutic benefits, making this compound a promising candidate for the treatment of mood disorders. Compared to mesembrine and mesembrenone, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(3aR,6S,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1 |
InChI Key |
PQBHZMSTECYZLH-COXVUDFISA-N |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1C[C@@H](C=C2)O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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